molecular formula C6H8ClN3 B1272813 Isonicotinimidamide hydrochloride CAS No. 6345-27-3

Isonicotinimidamide hydrochloride

Cat. No. B1272813
CAS No.: 6345-27-3
M. Wt: 157.6 g/mol
InChI Key: IONKMFGAXKCLMI-UHFFFAOYSA-N
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Patent
US07074794B2

Procedure details

4-Cyanopyridine (50.0 g) was suspended in methanol (50 mL), and 28% sodium methoxide-methanol solution (4.14 mL) was added thereto. After stirring at room temperature for 15 min, ammonium chloride (25.7 g) was added to the mixture. The mixture was stirred at room temperature for 24 hr. Acetone (200 mL) was added to the reaction mixture, and the precipitated solid was collected by filtration to give 4-amidinopyridine hydrochloride (62.8 g) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
4.14 mL
Type
reactant
Reaction Step Two
Quantity
25.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].C[O-].[Na+].CO.[Cl-:14].[NH4+:15].CC(C)=O>CO>[ClH:14].[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)(=[NH:15])[NH2:2] |f:1.2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Step Two
Name
sodium methoxide methanol
Quantity
4.14 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Step Three
Name
Quantity
25.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 24 hr
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.C(N)(=N)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 62.8 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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